molecular formula C21H20INO B14303077 N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide CAS No. 119952-04-4

N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide

Cat. No.: B14303077
CAS No.: 119952-04-4
M. Wt: 429.3 g/mol
InChI Key: XMEWTCOBNPPGOJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(bicyclo[221]hept-2-en-2-yl)-2-iodobenzamide is a complex organic compound that features a benzyl group, a bicyclo[221]hept-2-en-2-yl moiety, and an iodobenzamide structure

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the bicyclo[2.2.1]hept-2-en-2-yl moiety.

    Reduction: Reduced forms of the iodobenzamide group.

    Substitution: Substituted benzamides with various nucleophiles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bicyclic structure with the benzyl and iodobenzamide moieties makes this compound particularly versatile for various applications in research and industry.

Properties

CAS No.

119952-04-4

Molecular Formula

C21H20INO

Molecular Weight

429.3 g/mol

IUPAC Name

N-benzyl-N-(2-bicyclo[2.2.1]hept-2-enyl)-2-iodobenzamide

InChI

InChI=1S/C21H20INO/c22-19-9-5-4-8-18(19)21(24)23(14-15-6-2-1-3-7-15)20-13-16-10-11-17(20)12-16/h1-9,13,16-17H,10-12,14H2

InChI Key

XMEWTCOBNPPGOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C2N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4I

Origin of Product

United States

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